molecular formula C12H7BrF3N B1320866 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 637352-38-6

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1320866
CAS No.: 637352-38-6
M. Wt: 302.09 g/mol
InChI Key: DRDUGYIPUFVJGO-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is a high-value halogenated pyridine derivative designed for advanced research and development. Its structure incorporates both a bromine atom and a 4-(trifluoromethyl)phenyl group on a pyridine ring, making it a versatile intermediate for constructing more complex molecules, particularly in the agrochemical and pharmaceutical industries . The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups . The trifluoromethyl group is a key motif known to profoundly influence the biological activity and physical properties of molecules by enhancing metabolic stability, lipophilicity, and membrane permeability . In agrochemical research, this compound can be used as a key precursor in the synthesis of novel pesticides and herbicides. The biological activities of TFMP derivatives are thought to stem from the unique combination of the fluorine atom's properties and the pyridine moiety's characteristics, often leading to compounds with strong insecticidal, fungicidal, or herbicidal activities . In pharmaceutical research, it serves as a critical building block for creating candidates for clinical trials. It can be used in drug metabolism and pharmacokinetics studies to understand the distribution and stability of potential drugs, and its derivatives may also find application as biomarkers or diagnostic reagents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-6-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDUGYIPUFVJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593885
Record name 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637352-38-6
Record name 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the pyridine ring and the trifluoromethyl-substituted phenyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Reduced derivatives such as difluoromethyl or monofluoromethyl pyridines are formed.

Scientific Research Applications

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents on pyridine derivatives significantly impacts their physicochemical and reactivity profiles. Key analogs include:

Compound Name Molecular Formula CAS Number Substituent Positions Melting Point (°C) Key Applications
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine C₁₂H₇BrF₃N 637352-38-6 Br (2), -C₆H₄-CF₃ (6) N/A Drug intermediates, ligands
3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine C₁₂H₇BrF₃N 1443377-31-8 Br (2), -C₆H₃-CF₃ (5) N/A Agrochemical synthesis
4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine C₁₂H₇BrF₃N 1443376-52-0 Br (2), -C₆H₃-CF₃ (5) N/A Catalytic studies
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 189278-27-1 Br (2), -CF₃ (6) N/A Small-molecule drug discovery

Key Observations :

  • Substituent Position Effects : The 2-bromo-6-aryl configuration in the target compound enhances steric accessibility for coupling reactions compared to analogs with substituents at the 3- or 4-positions .
  • Electron-Withdrawing Groups: The -CF₃ group in all analogs increases resistance to oxidative degradation compared to non-fluorinated derivatives .
Physicochemical Properties

Data from related bromopyridines ():

Compound Class Melting Point Range (°C) Molecular Weight (g/mol) LogP (Predicted)
Bromo-trifluoromethyl pyridines 268–287 302–545 2.8–4.1
Chloro-trifluoromethyl pyridines 245–275 290–530 2.5–3.8
Nitro-trifluoromethyl pyridines 210–260 280–500 1.9–3.5

Analysis :

  • Higher Melting Points : Bromo-trifluoromethyl pyridines exhibit higher melting points than chloro or nitro analogs due to stronger halogen bonding and van der Waals interactions .
  • Lipophilicity : The -CF₃ group elevates LogP values, favoring membrane permeability in drug candidates .

Biological Activity

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is an organic compound notable for its unique structure and potential biological activities. This article examines the compound's biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8BrF3NC_{12}H_8BrF_3N, with a molecular weight of approximately 225.99 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 6-position. The presence of both bromine and trifluoromethyl groups contributes to its chemical reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves reactions that introduce the bromine and trifluoromethyl groups onto the pyridine ring. For example, reactions using electrophilic aromatic substitution methods have been reported to yield this compound effectively, although specific methodologies are not extensively documented in the literature.

Anticancer Activity

Compounds with similar structural features have shown promise as anticancer agents. For example, certain derivatives of brominated pyridines have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves interaction with specific molecular targets related to cell proliferation and apoptosis pathways. Although specific data on this compound is sparse, its structural similarities to known active compounds suggest it may possess anticancer properties as well.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity of this compound:

Compound NameCAS NumberSimilarityNotable Features
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine189278-27-10.85Contains a methyl group instead of a phenyl group.
5-Bromo-2-(trifluoromethyl)pyridine887583-90-60.75Bromine at position 5; lacks the phenyl substituent.
3-Bromo-2-(trifluoromethyl)pyridine590371-58-70.80Different substitution pattern; no phenyl group.

This table illustrates how variations in substitution can influence biological activity, emphasizing the need for further investigation into the specific effects of this compound.

Q & A

Q. What are the established synthetic routes for 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

  • Nickel-catalyzed reductive coupling : Reacting 2-bromo-6-methylpyridine derivatives with aryl halides in the presence of nickel catalysts (e.g., NiCl₂ or Ni(0) complexes) to form the biphenyl backbone. Yields range from 45–60% depending on solvent and temperature optimization .
  • Multi-step sequences : Starting with brominated pyridine intermediates, such as ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)pyrrole-2-carboxylate, followed by sodium borohydride reduction to stabilize reactive intermediates. Yields for such steps are reported at 50–66% .

Q. Key Intermediates :

  • 2-Bromo-6-(trifluoromethyl)pyridine (CAS 49249-10, >97% purity) .
  • 4-(Trifluoromethyl)phenylboronic acid derivatives for Suzuki-Miyaura cross-coupling .

Q. Example Synthetic Pathway :

StepReaction TypeReagents/ConditionsYield (%)Reference
1Reductive CouplingNi catalyst, THF, 80°C~50
2Boronate IntermediateNaBH₄, ethanol, RT50–66

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyridine ring protons : δ 7.5–8.5 ppm (doublets for ortho/meta positions).
    • Trifluoromethyl (CF₃) group : δ ~120–125 ppm in ¹³C NMR (quartet due to ¹JCF coupling) .
    • Bromo substituent : Downfield shifts in aromatic regions due to electron-withdrawing effects .
  • X-ray Crystallography : Resolves structural ambiguities. SHELX software (version 2018/3) is widely used for refining crystal structures .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 316.0 (C₁₂H₈BrF₃N) .

Q. Example NMR Data :

Signal Typeδ (ppm)MultiplicityReference
Pyridine C-H (ortho)8.2Doublet
CF₃ (¹³C)124.5Quartet

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer:

  • Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT-based NMR predictions (e.g., using the Colle-Salvetti correlation-energy formula ) to validate structural assignments.
  • Isotopic Labeling : Use deuterated solvents or ¹⁹F-labeled analogs to distinguish overlapping signals in crowded spectra .
  • Controlled Re-synthesis : Repeat reactions under inert atmospheres (e.g., N₂/Ar) to rule out oxidation byproducts .

Case Study : A 13C NMR discrepancy at δ 130 ppm was resolved by DFT calculations showing hyperconjugation between the CF₃ group and pyridine ring .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps (via B3LYP/6-31G* basis sets) to identify reactive sites. The CF₃ group lowers electron density at the pyridine C-4 position, favoring nucleophilic attack .
  • Transition State Modeling : Use Gaussian 16 to simulate activation energies for Suzuki-Miyaura couplings. Studies show Ni catalysts reduce energy barriers by 15–20% compared to Pd .

Q. Key Findings :

ParameterNi CatalystPd CatalystReference
Activation Energy (kJ/mol)85102

Q. How does the trifluoromethyl group influence the electronic properties and stability of this compound?

Methodological Answer:

  • Electron-Withdrawing Effect : The CF₃ group decreases π-electron density in the pyridine ring, confirmed by Hammett constants (σₚ = 0.54) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition temperatures >250°C due to strong C-F bonds .
  • Comparative Studies : Replace CF₃ with CH₃ to observe reduced oxidative stability (ΔT₅% = −40°C) .

Q. What strategies can optimize the regioselectivity of halogenation in this compound derivatives?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the pyridine N-atom to steer bromination to the C-4 position .
  • Ultrasound-Assisted Reactions : Enhance selectivity via cavitation effects. For example, tert-butyl hydroperoxide (TBHP) mediates iodination at C-3 with >90% regioselectivity .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor meta-halogenation, while non-polar solvents (toluene) favor para .

Q. Example Optimization :

ConditionRegioselectivity (%)Yield (%)Reference
TBHP, ultrasound92 (C-3)85
DMF, RT75 (C-4)70

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

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